4,6-Dihydroxyquinolin-2(1H)-one

Description

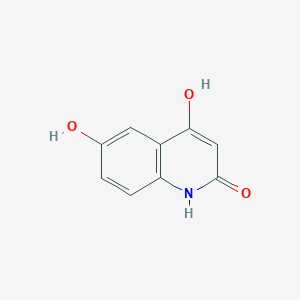

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4,6-dihydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7NO3/c11-5-1-2-7-6(3-5)8(12)4-9(13)10-7/h1-4,11H,(H2,10,12,13) |

InChI Key |

ICXJZXRLHXMASZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4,6 Dihydroxyquinolin 2 1h One

Established Synthetic Routes to 4,6-Dihydroxyquinolin-2(1H)-one Core

The synthesis of the this compound scaffold can be achieved through a variety of methods, ranging from traditional cyclization reactions to modern catalytic strategies.

Classical Cyclization and Condensation Approaches

The most common and well-established method for the synthesis of 4-hydroxyquinolin-2(1H)-ones involves the condensation of an aniline (B41778) derivative with a malonic acid derivative. For the specific synthesis of this compound, p-aminophenol would be the logical aniline starting material. The reaction typically proceeds via a thermal or acid-catalyzed cyclization.

A general and widely utilized approach is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester. A variation of this, the Gould-Jacobs reaction, employs an aniline with an ethoxymethylenemalonate derivative. Another classical approach involves the reaction of an aniline with malonic acid itself, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation to drive the reaction to completion. arabjchem.orgresearchgate.net For instance, the synthesis of 4-hydroxy-6-methylquinolin-2(1H)-one is readily achieved by the condensation of p-toluidine (B81030) with diethyl malonate using PPA. tsijournals.com A similar strategy using p-aminophenol is a plausible and direct route to this compound.

These classical methods, while robust, can sometimes require harsh reaction conditions and may result in moderate yields.

Organocatalytic and Metal-Catalyzed Annulation Strategies for Related Dihydroquinolin-2(1H)-ones

In recent years, significant advancements have been made in the synthesis of dihydroquinolin-2(1H)-one derivatives through organocatalytic and metal-catalyzed annulation reactions. These modern methods often provide higher yields, greater functional group tolerance, and improved stereoselectivity compared to classical approaches.

Metal-catalyzed strategies frequently involve the cyclization of α,β-unsaturated N-arylamides. osti.gov For example, copper and palladium catalysts have been effectively used to promote the intramolecular C-H amidation of these substrates. Silver-catalyzed radical addition/cyclization of N-phenylcinnamamides with various radical precursors has also been reported to yield functionalized dihydroquinolin-2(1H)-ones. osti.gov

Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of these heterocycles. For instance, quinine-based squaramide organocatalysts have been utilized in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, a related class of compounds, highlighting the potential of organocatalysis in constructing chiral quinolinone frameworks.

Novel Approaches for Dihydroquinolin-2(1H)-one Derivatives, including Solid-Phase Synthesis

Novel synthetic routes continue to be developed to access dihydroquinolin-2(1H)-one derivatives with diverse substitution patterns. Photocatalysis has been employed for the C(sp³)–H functionalization and cyclization of N-arylcinnamamides to afford dihydroquinolin-2(1H)-ones under mild conditions. osti.gov

Solid-phase synthesis has also been explored for the generation of libraries of related heterocyclic compounds. While a direct solid-phase synthesis for this compound is not prominently reported, methodologies for related structures like dihydroquinazoline-2(1H)-one derivatives have been developed. These approaches typically involve anchoring a suitable precursor to a solid support, followed by sequential reactions to build the heterocyclic core, and finally cleavage from the resin. This strategy offers advantages in terms of purification and amenability to combinatorial synthesis.

Functionalization and Derivatization Strategies at Key Positions

The this compound scaffold possesses several reactive sites that can be targeted for functionalization, enabling the synthesis of a wide array of derivatives with potentially diverse biological activities.

Hydroxyl Group Modifications (e.g., Acylation, Alkylation)

The two hydroxyl groups at the C4 and C6 positions are prime targets for modification.

Acylation: The acylation of 4-hydroxy-2-quinolones is a well-documented transformation. Typically, the reaction with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base will lead to the formation of the corresponding O-acyl derivative at the C4 position. For this compound, selective acylation might be possible under controlled conditions, or both hydroxyl groups could be acylated. For example, the acylation of 4-hydroxyquinolin-2(1H)-one with undec-10-enoyl chloride has been reported to yield the 4-O-acylated product. nih.gov The reaction of 4-hydroxy-6-methyl-2-pyrone, a related heterocyclic system, with acetic anhydride first produces the ester, which can then rearrange to the 3-acylpyrone. scholarscentral.com

Alkylation: Alkylation of the hydroxyl groups can be achieved using various alkylating agents like alkyl halides in the presence of a base. The relative reactivity of the C4 and C6 hydroxyl groups would influence the outcome of a mono-alkylation reaction. A one-pot reductive alkylation of 2,4-dihydroxyquinolines with aldehydes, mediated by a Hantzsch ester, has been developed for the alkylation at the C3 position, which proceeds via a Knoevenagel condensation-reduction sequence. nih.gov The interaction of 3,3'-((4-hydroxyphenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with propargyl bromide in DMF leads to the alkylation of the phenolic hydroxyl group. tsijournals.com

| Modification | Reagents and Conditions | Product Type | Reference |

| Acylation | Acid Chloride/Anhydride, Base | O-Acyl derivative | nih.gov |

| Alkylation | Alkyl Halide, Base | O-Alkyl derivative | tsijournals.com |

| Reductive Alkylation (at C3) | Aldehyde, Hantzsch Ester | C3-Alkyl derivative | nih.gov |

Nitrogen Atom Substitutions (e.g., N-Alkylation, N-Arylation)

The nitrogen atom of the quinolinone ring is another key position for derivatization.

N-Alkylation: N-alkylation of the quinolinone scaffold is a common strategy to introduce diversity. This can be achieved by reacting the parent quinolinone with an alkyl halide in the presence of a base. For instance, the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one with various active halo-methylene compounds has been efficiently carried out using phase transfer catalysis (PTC) with tetrabutylammonium (B224687) bromide (TBAB) as the catalyst and potassium carbonate as the base. tsijournals.com The N-methylation of 4-chloro-6-methylquinolin-2(1H)-one has also been achieved using methyl iodide under PTC conditions. tsijournals.com

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through several metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which utilizes a copper catalyst and a boronic acid as the arylating agent, is a mild and effective method for the N-arylation of 2-quinolones. This reaction has been successfully applied to a range of substituted 2-quinolones and phenylboronic acids. Microwave-assisted N-arylation of related heterocyclic systems like 4-chloroquinazolines has also been reported to proceed rapidly and efficiently.

| Substitution | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃), PTC (e.g., TBAB) | 1-Alkyl-quinolin-2(1H)-one | tsijournals.com |

| N-Arylation | Phenylboronic Acid, Copper Catalyst (e.g., Cu(OAc)₂) | 1-Aryl-quinolin-2(1H)-one |

Ring System Substitutions and Condensations

The chemical reactivity of the this compound scaffold allows for a variety of substitution and condensation reactions, leading to a diverse array of derivatives. The presence of hydroxyl groups and the reactive C-3 position are key to its derivatization.

One common approach involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which leads to the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines. This dimerization and oxidation cascade reaction has been shown to be efficient, with the best results obtained by heating the 4-hydrazinylquinolin-2(1H)-one precursors in pyridine. mdpi.com The structures of these complex heterocyclic systems have been confirmed through various spectroscopic methods and X-ray analysis. mdpi.com

The versatility of the quinolinone ring system is further demonstrated by the synthesis of various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. These substitutions can influence the lipophilicity and biological activity of the resulting compounds. For instance, a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives were prepared and evaluated for their antifungal and photosynthesis-inhibiting activities. nih.gov

Furthermore, the synthesis of dihydroquinolin-2(1H)-ones (DHQOs) can be achieved through catalytic annulation of α,β-unsaturated N-arylamides. These reactions, which can proceed via electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization, provide access to a wide range of functionalized DHQOs. mdpi.com The development of these methods is driven by the significant biological activities of DHQO-containing compounds, which include antiviral and anticancer properties. mdpi.com

Table 1: Examples of Ring System Substitutions and Condensations

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Hydrazinylquinolin-2(1H)-ones | Pyridine, heat | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | mdpi.com |

| α,β-Unsaturated N-arylamides | Various catalysts (e.g., copper, palladium), electrophilic/radical/photochemical conditions | Dihydroquinolin-2(1H)-ones (DHQOs) | mdpi.com |

Photochemical and Oxidative Synthetic Transformations

Photochemical reactions have emerged as a powerful tool for the synthesis and functionalization of quinolinone derivatives. These methods often proceed under mild conditions and can provide access to unique molecular scaffolds that are not readily accessible through traditional thermal reactions.

One notable application of photochemistry is the synthesis of tetrahydroquinoline libraries. A photochemically induced radical annulation between maleimides and N-alkyl anilines, mediated by the formation of an electron donor-acceptor (EDA) complex, allows for the catalyst-free synthesis of these compounds. nih.gov This approach is particularly valuable for creating screening collections for drug discovery, as it can generate structurally diverse molecules. nih.gov

Photo-induced oxidative radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol (B129727) represents another innovative photochemical method. This reaction, which does not require an expensive photocatalyst, yields hydroxy-alkylated trans-dihydroquinolin-2(1H)-ones at room temperature. mdpi.com

In addition to photochemical methods, oxidative transformations are also employed. For example, the Oxone-mediated direct arylhydroxylation of N-arylcinnamamides provides a route to hydroxyl-containing dihydroquinolin-2(1H)-ones. mdpi.com Furthermore, a silver-catalyzed protocol has been developed for the synthesis of trans-3-acyl-4-aryldihydroquinolin-2(1H)-ones or 3-acyl-4-arylquinolin-2(1H)-ones via the intermolecular radical addition/cyclization of N-phenylcinnamamide with α-keto acids. mdpi.com The selectivity of this reaction can be controlled by adjusting the amount of the oxidizing agent, K₂S₂O₈. mdpi.com

Table 2: Examples of Photochemical and Oxidative Transformations

| Starting Material | Reagents and Conditions | Product | Reference |

| N-Alkyl anilines and maleimides | Visible light | Tetrahydroquinolinediones | nih.gov |

| N-Methyl-N-arylcinnamamides | Methanol, photo-induced | Hydroxy-alkylated trans-dihydroquinolin-2(1H)-ones | mdpi.com |

| N-Arylcinnamamides | Oxone | Hydroxyl-containing dihydroquinolin-2(1H)-ones | mdpi.com |

| N-Phenylcinnamamide and α-keto acids | Silver catalyst, K₂S₂O₈ | trans-3-Acyl-4-aryldihydroquinolin-2(1H)-ones or 3-acyl-4-arylquinolin-2(1H)-ones | mdpi.com |

Green Chemistry Approaches in 2(1H)-Quinolinone Synthesis Research

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of quinolinones. These approaches aim to develop more environmentally friendly and efficient synthetic methods.

One example of a green chemistry approach is the development of biocatalytic platforms for the production of substituted 2-quinolones. Researchers have characterized promiscuous fungal polyketide synthases that can produce quinolones from various substituted anthranilic acid derivatives. researchgate.net This biocatalytic method offers a renewable and potentially more sustainable alternative to traditional chemical synthesis. researchgate.net

Another green aspect is the development of reactions that proceed under mild conditions and avoid the use of toxic reagents and solvents. The photo-induced oxidative radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol, as mentioned previously, is an example of a milder photochemical approach that avoids the need for expensive and potentially toxic photocatalysts. mdpi.com

The quest for greener synthetic routes is a continuous effort in the field of quinolinone chemistry, with the goal of making the production of these valuable compounds more sustainable and environmentally benign.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4,6-dihydroxyquinolin-2(1H)-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, 4-hydroxy-2(1H)-quinolone, reveals distinct signals corresponding to the different protons in the molecule. researchgate.net A singlet is typically observed for the proton at the C3 position, a characteristic chemical shift for hydrogens on a non-aromatic double bond. researchgate.net The aromatic protons (H-5, H-7, and H-8) appear as multiplets in the downfield region of the spectrum. researchgate.net The signals for the hydroxyl (OH) and amine (NH) protons are also observed, often as broad singlets. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In the case of 4-hydroxy-2(1H)-quinolone, the carbons C-2, C-4, and C-9 resonate at lower fields compared to other carbons in the structure. researchgate.net The signal for the C-2 carbon appears as a doublet due to its coupling with the proton at the C3 position. researchgate.net The C-4 signal often appears as a doublet of doublets due to coupling with both the H-3 and H-5 protons. researchgate.net

Below are tabulated, generalized ¹H and ¹³C NMR data for quinolinone derivatives, providing an indication of expected chemical shifts for this compound.

| ¹H NMR Data (Quinolinone Derivatives) | |

| Proton | Chemical Shift (ppm) |

| H-3 | ~5.8 |

| Aromatic Protons (H-5, H-7, H-8) | ~7.1 - 7.9 |

| NH | ~11.2 |

| OH | ~12.9 |

| ¹³C NMR Data (4-hydroxy-2(1H)-quinolone in DMSO-d6) | |

| Carbon | Chemical Shift (ppm) |

| C-2 | 163.57 |

| C-3 | 98.18 |

| C-4 | 162.43 |

| C-5 | 121.04 |

| C-6 | 114.95 |

| C-7 | 130.82 |

| C-8 | 115.10 |

| C-9 | 139.13 |

| C-10 | 122.62 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.gov

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This allows for the analysis of complex mixtures and the determination of the molecular weight of individual components. ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for quinolinone derivatives. youtube.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. rsc.org

The expected molecular weight for this compound (C9H7NO2) is approximately 161.16 g/mol . nih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺.

| Mass Spectrometry Data | |

| Technique | Observation |

| ESI-MS | [M+H]⁺ ion |

| HRMS | Accurate mass of [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of a related compound, 4-hydroxy-2(1H)-quinolone, shows characteristic absorption bands. researchgate.net A broad band in the region of 3360 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The strong absorption band around 1657 cm⁻¹ corresponds to the C=O stretching vibration of the quinolone ring. researchgate.net Additionally, a band near 1508 cm⁻¹ is attributed to the C=C stretching vibrations of the aromatic ring. researchgate.net

| Infrared (IR) Spectroscopy Data (4-hydroxy-2(1H)-quinolone) | |

| Functional Group | Absorption Frequency (cm⁻¹) |

| O-H stretch | ~3360 |

| C=O stretch | ~1657 |

| Aromatic C=C stretch | ~1508 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity. For this compound (C9H7NO2), the calculated elemental composition would be approximately:

| Elemental Analysis Data (Calculated for C9H7NO2) | |

| Element | Percentage (%) |

| Carbon (C) | 67.07 |

| Hydrogen (H) | 4.38 |

| Nitrogen (N) | 8.69 |

| Oxygen (O) | 19.86 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. youtube.comoup.com.au By comparing the retention factor (Rf) value of the synthesized compound to that of a known standard, its identity can be tentatively confirmed.

Column Chromatography: Column chromatography is a preparative technique used to separate and purify larger quantities of the compound from a reaction mixture. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. rsc.org

Computational and Theoretical Investigations of 4,6 Dihydroxyquinolin 2 1h One

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and stability of quinolinone derivatives. nih.govnih.gov These computational methods are used to calculate various molecular properties and reactivity descriptors that govern the molecule's behavior. informaticsjournals.co.in

DFT studies allow for the optimization of the molecular geometry of the compound in its ground state. informaticsjournals.co.in From this optimized structure, key electronic parameters can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Global reactivity descriptors such as chemical hardness, softness, chemical potential, electronegativity, and the electrophilicity index are also derived from these calculations. nih.gov These parameters provide quantitative measures of the molecule's stability and its tendency to accept or donate electrons in chemical reactions. informaticsjournals.co.in For instance, high electronegativity and a negative chemical potential indicate a strong tendency to attract electrons, marking the compound as a potential electrophile. informaticsjournals.co.in The analysis of the total electron density and molecular electrostatic potential (MEP) helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. scielo.brscielo.br

Table 1: Key Parameters Investigated via Quantum Chemical Calculations for Quinolinone Scaffolds

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value suggests greater reactivity. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the tendency to attract electrons. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it is saturated with electrons. | Quantifies the electrophilic nature of a molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. scielo.br |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 4,6-Dihydroxyquinolin-2(1H)-one, binds to a macromolecular target, typically a protein. healthinformaticsjournal.com This method is crucial for understanding potential mechanisms of action and for structure-based drug design. researchgate.netsciforum.net The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy. openmedicinalchemistryjournal.com

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.govf1000research.com A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. f1000research.com Docking algorithms explore multiple possible conformations and orientations of the ligand within the binding site, identifying the most energetically favorable pose. openmedicinalchemistryjournal.com For example, studies on quinolinone derivatives have evaluated their binding affinities against various targets like the Anaplastic Lymphoma Kinase (ALK) and the NF-κB protein to predict their inhibitory potential. researchgate.netsciforum.netnih.gov

Table 2: Example of Molecular Docking Results for Quinolinone Analogs Against Various Targets

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Quinolinone-carboxamide | Soybean Lipoxygenase (LOX) | - | nih.gov |

| 2-oxo-1,2-dihydroquinoline derivative | P-glycoprotein (6C0V) | -9.22 | nih.gov |

| 4-Hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (ALK) | - | researchgate.netsciforum.net |

| Quercetin (Flavonoid) | SARS-CoV-2 Mpro (6LU7) | -7.3 | f1000research.com |

| Quinazolinone derivative | NF-κB | -6.0 | nih.gov |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target's binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govmdpi.com Identifying these key interacting residues is critical for understanding the structural basis of the ligand's activity and for guiding lead optimization. nih.gov For instance, docking studies of quinazolinone derivatives with NF-κB revealed hydrogen bonding with residues like Ser240, Asn247, and Arg305, which were crucial for binding. nih.gov Similarly, analysis of other complexes showed key interactions with residues such as ASP766, GLY863, and TYR907. mdpi.com

In Silico Prediction of Pharmacokinetic Parameters Relevant to Biological Activity Studies (e.g., ADMET Computational Prediction)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in drug development. mdpi.com In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness and potential pharmacokinetic profile, helping to identify candidates with favorable properties and flag those likely to fail in later stages. nih.govrfppl.co.in Web-based platforms like SwissADME and pkCSM are commonly used for these predictions. mdpi.com

Key physicochemical properties are assessed against established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netsciforum.net Other important parameters include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and various toxicity predictions (e.g., carcinogenicity, hepatotoxicity). rfppl.co.inresearchgate.net For many quinolinone hybrids, these studies have shown good potential for oral absorption and favorable bioavailability scores. mdpi.commdpi.com

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Descriptor | Significance |

| Molecular Formula | C₉H₇NO₂ | Basic molecular composition. nih.gov |

| Molecular Weight | 161.16 g/mol | Satisfies Lipinski's rule (<500). nih.gov |

| XLogP3 (Lipophilicity) | 0.2 | Measures lipophilicity; affects absorption and distribution. nih.gov |

| Hydrogen Bond Donors | 2 | Number of hydrogen atoms bonded to N or O. nih.gov |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms. nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Influences membrane permeability and oral bioavailability. nih.gov |

| Aqueous Solubility | Moderately soluble to poorly soluble | Affects absorption and formulation. sciensage.info |

| GI Absorption | High | Prediction of absorption from the gastrointestinal tract. mdpi.com |

| BBB Permeant | No | Predicts whether the compound can cross the blood-brain barrier. mdpi.com |

| CYP Inhibitor | Varies by isoform | Predicts potential for drug-drug interactions. mdpi.com |

| Toxicity Prediction | Non-carcinogenic, Non-Ames toxic | Early assessment of potential toxicity. nih.gov |

Bioinformatics Approaches for Target Identification and Pathway Analysis

For a compound with unknown or multiple biological targets, bioinformatics offers powerful approaches for target identification and pathway analysis. jetir.org These in silico methods, often called "target fishing," mine large chemogenomic databases (e.g., ChEMBL) that link chemical structures to biological activity data. nih.gov By comparing the structure of this compound to molecules with known targets, these tools can predict a list of potential protein targets. nih.gov

Once potential targets are identified, pathway analysis tools (e.g., KEGG, Reactome) are used to understand the biological pathways in which these targets are involved. jetir.org This helps to elucidate the potential mechanism of action and therapeutic applications of the compound. For example, if the predicted targets are key components of an inflammatory signaling pathway, it suggests the compound may have anti-inflammatory properties. mdpi.com Constructing protein-protein interaction (PPI) networks can further reveal how these targets are interconnected and identify key regulatory nodes that might be modulated by the compound. mdpi.com

Conformational Analysis and Tautomerism Studies

The biological activity of a molecule is intimately linked to its three-dimensional structure. This compound can exist in multiple tautomeric forms and rotational conformations. researchgate.net The quinolinone scaffold itself can exhibit keto-enol tautomerism. The "-2(1H)-one" designation indicates a keto form at position 2, but the hydroxyl groups at positions 4 and 6 can also participate in tautomeric equilibria, leading to different structural isomers.

Computational methods, especially DFT, are employed to perform conformational analysis and study tautomeric preferences. researchgate.net These studies calculate the relative energies and stabilities of the different possible tautomers and conformers in the gas phase and in different solvents. researchgate.net This is crucial because the most stable form of the molecule may not be the one that is biologically active. The analysis can reveal low-energy conformations that are accessible and may be responsible for binding to a biological target. nih.gov Studies on related quinolinone structures have shown that enol or enaminone tautomers can be significantly stabilized by intramolecular hydrogen bonds and may be more stable than the corresponding ketone form under certain conditions. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms of 4,6 Dihydroxyquinolin 2 1h One

Anticancer and Antiproliferative Activities

The potential of 4,6-Dihydroxyquinolin-2(1H)-one and its derivatives as anticancer agents has been investigated in various studies, demonstrating their ability to inhibit cancer cell growth through multiple mechanisms.

Inhibition of Cell Proliferation

The cytotoxic effects of 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives have been observed against several cancer cell lines. nih.gov For instance, certain derivatives have shown significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. nih.gov Other derivatives exhibited potent cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these studies. It's important to note that IC50 values can be influenced by the duration of the experiment and the specific methods used for calculation. nih.gov For example, one study found that the IC50 values for the same compound varied when measured at 24, 48, and 72 hours. nih.gov

Table 1: IC50 Values of Selected Quinolone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydroquinazolinone derivative 17 | SCC131 (oral squamous cell carcinoma) | 1.75 (at 72h) | researchgate.net |

| Dihydroquinazolinone derivative 17 | MCF7 (breast adenocarcinoma) | 2.58 (at 72h) | researchgate.net |

| Compound 4a | Jurkat (acute T cell leukemia) | 4-6.5 | researchgate.net |

| Compound 4d | Jurkat (acute T cell leukemia) | 4-6.5 | researchgate.net |

| Compound 4a | THP-1 (acute monocytic leukemia) | 4-6.5 | researchgate.net |

| Compound 4d | THP-1 (acute monocytic leukemia) | 4-6.5 | researchgate.net |

| Dihydroquinolinone Sulfonamide D13 | HeLa (cervical cancer) | 1.34 | mdpi.com |

| Dihydroquinolinone Sulfonamide D13 | A549 (lung cancer) | 1.46 | mdpi.com |

| Dihydroquinolinone Sulfonamide D13 | HCT116 (colon cancer) | 0.94 | mdpi.com |

| Dihydroquinolinone Sulfonamide D13 | HepG-2 (liver cancer) | 1.82 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of quinolinone have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative induced apoptosis in human ovarian cancer cell lines, evidenced by morphological changes and DNA fragmentation. nih.gov This was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov

Furthermore, these compounds can modulate the cell cycle. The same ovarian cancer study demonstrated that the quinolinone derivative caused cell cycle arrest at the G2/M phase by down-modulating cyclin B1 and cdk1. nih.gov Similarly, certain quinazoline (B50416) derivatives have been found to halt cell progression at the G2/M phase and induce apoptosis in a dose-dependent manner in leukemia cell lines. researchgate.net Synthetic bile acids, which can be structurally related to quinolones, have also been shown to modulate the cell cycle and induce apoptosis in various human cancer cells through a p53-independent pathway by up-regulating Bax and p21(WAF1/CIP1). nih.gov

Modulation of Specific Molecular Targets

The anticancer effects of this compound and its analogs can be attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Tubulin Polymerization: Certain 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as tubulin polymerization inhibitors. mdpi.com One such derivative, D13, showed a strong correlation between its antiproliferative activity against HeLa cells (IC50: 1.34 μM) and its inhibition of tubulin polymerization (IC50: 6.74 μM). mdpi.com Other studies have also highlighted the potential of quinolin-2-one derivatives as tubulin polymerization inhibitors. nih.govrsc.orgresearchgate.net

Kinase Inhibition: The quinolinone scaffold is a component of known kinase inhibitors. For instance, some dihydroquinoxalin-2(1H)-one derivatives have been developed as selective bromodomain and extra-terminal domain (BET) inhibitors, inspired by the structure of the PLK1 kinase inhibitor BI-2536. nih.gov Additionally, CDK4/6 inhibitors, which are crucial in cancer therapy, can have their efficacy enhanced when combined with inhibitors of the MAPK pathway, a key signaling cascade that is often deregulated in cancer. nih.gov

DNA Gyrase/Topoisomerase: The 4-hydroxy-2-quinolone fragment is considered essential for the inhibition of DNA gyrase B (GyrB), a key enzyme in bacterial DNA replication. nih.gov This interaction is believed to occur through hydrogen bonds between the quinolone's carbamoyl (B1232498) and hydroxyl groups with amino acid residues in the enzyme's ATP binding site. nih.gov Quinolones are known to trap gyrase-DNA and topoisomerase IV-DNA complexes, leading to an inhibition of DNA synthesis. researchgate.net While the primary focus of gyrase inhibition is antibacterial, it represents a potential target for anticancer drugs as well.

Free Radical Regulation in Cancer Cells

Some 4-hydroxy-2-quinolone-3-carboxamide derivatives have demonstrated the ability to scavenge superoxide (B77818) anion radicals. nih.gov For example, an N-phenyl carboxamide derivative with a three-carbon aliphatic chain showed significant antioxidant activity. nih.gov The antioxidant properties of these compounds are believed to contribute to their anticancer effects, as many lipoxygenase (LOX) inhibitors, which play a role in cancer development, act as antioxidants or free radical scavengers. nih.gov

Multidrug Resistance Protein 2 (MRP2) Inhibition

Multidrug resistance-associated protein 2 (MRP2) is a transporter protein that can pump drugs out of cancer cells, leading to chemotherapy resistance. Inhibition of MRP2 is therefore a potential strategy to overcome drug resistance. While direct studies on this compound and MRP2 are limited, related compounds have been investigated as MRP2 inhibitors. For example, cyclosporin (B1163) A has been identified as a potent MRP2 inhibitor with an IC50 of 1.7 µM. nih.gov The ability to inhibit MRP2 could enhance the efficacy of other anticancer drugs when used in combination therapy.

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have shown promise as antimicrobial agents.

Antibacterial Activity: A series of 4-hydroxy-2-quinolone analogs have been synthesized and screened for their antibacterial activity. nih.gov While many of these analogs showed limited activity against Staphylococcus aureus and Escherichia coli, two compounds, 3i and 3j, exhibited significant inhibitory activity against S. aureus. nih.gov The antibacterial activity of quinones is often dependent on the substituents on the quinone ring. nih.gov The mechanism of action is often attributed to the inhibition of DNA gyrase, a crucial enzyme for bacterial survival. researchgate.netmdpi.comnih.gov

Antifungal Activity: The same series of 4-hydroxy-2-quinolone analogs were also tested for their antifungal activity against the pathogenic fungus Aspergillus flavus. nih.gov The study revealed that the length of an alkyl side chain and the type of substituent on the quinolone ring have a significant impact on antifungal activity. nih.gov Notably, a brominated analog with a nonyl side chain (3j) demonstrated exceptional antifungal activity, surpassing that of the positive control, amphotericin B. nih.gov Other studies have also reported the synthesis of 4-Hydroxy-1H-quinolin-2-one derivatives with potential antifungal activity. researchgate.net

Inhibition of Microbial DNA Gyrase and N-Myristoyltransferase

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. nih.gov This process, known as myristoylation, is critical for protein-membrane interactions and signal transduction pathways. nih.gov Inhibition of NMT has emerged as a potential therapeutic strategy for various diseases, including cancer and infectious diseases. nih.govnih.gov However, there is no direct scientific literature available that investigates or reports the inhibitory effects of This compound on N-Myristoyltransferase.

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is well-documented, and the dihydroxy-substituted quinolinone structure of This compound suggests it may possess similar properties. Antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netmdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH free radical is measured by a decrease in absorbance, with the IC50 value representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While general studies on quinolone derivatives have shown antioxidant and free radical scavenging activities, specific data for This compound is scarce. The presence of hydroxyl groups on the quinolinone ring is a key structural feature that typically confers antioxidant capacity.

| Compound Class | Antioxidant Assay | General Findings | Specific Data for this compound |

| Quinolone Derivatives | DPPH Radical Scavenging | Good to moderate interaction observed. nih.gov | Not available |

Anti-inflammatory and Analgesic Research

Research into the anti-inflammatory and analgesic properties of quinolinone derivatives is an active area. The hot plate test is a common method to assess centrally acting analgesic effects, where an increase in the latency of the pain response indicates an analgesic effect. psu.ac.thnih.govwikipedia.orgresearchgate.net

Studies on various quinoline (B57606) and pyrimidine (B1678525) derivatives have demonstrated anti-inflammatory and analgesic potential. For instance, a novel pyrimidine-2(1H)-thione derivative demonstrated anti-inflammatory activity in both in vitro and in vivo models. nih.gov Similarly, other heterocyclic compounds have shown promise in this area. frontiersin.org However, there is a lack of direct research investigating the anti-inflammatory and analgesic properties of This compound .

| Test | Description | Relevance to this compound |

| Hot Plate Test | Measures the reaction time of an animal to a heat stimulus to assess central analgesic activity. wikipedia.org | No studies have been reported for this specific compound. |

| In vivo inflammation models | Animal models to assess the reduction of inflammation. | No studies have been reported for this specific compound. |

Antiviral Activities (e.g., Anti-Hepatitis B Virus)

The potential antiviral activity of quinoline derivatives has been explored, including against the Hepatitis B Virus (HBV). The HepG2.2.15 cell line, which stably produces HBV particles, is a common in vitro model for screening anti-HBV compounds. nih.govnih.gov

While some quinoline derivatives have shown activity against HBV, there are no specific studies on the anti-HBV effects of This compound .

The Hepatitis B Virus genome contains enhancer elements, such as EnhI and EnhII, which are crucial for the regulation of viral gene transcription and are tissue-specific. nih.govnih.gov The modulation of these enhancers can significantly impact viral replication. There is currently no information available on whether This compound can modulate these viral enhancer elements.

Neurological and Central Nervous System Activity (e.g., D-Amino Acid Oxidase (DAAO) Inhibition, Norepinephrine (B1679862) Reuptake Inhibition, Receptor Interactions)

D-Amino Acid Oxidase (DAAO) is an enzyme that degrades D-amino acids, and its inhibition has been investigated as a therapeutic strategy for conditions like schizophrenia. Several quinoline derivatives have been explored as DAAO inhibitors. Notably, some thiophene (B33073) carboxylic acids and 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives have shown potent DAAO inhibition with low IC50 values. nih.govnih.gov While there is no direct data for This compound , the quinolone scaffold is of interest in this context.

| Compound Class | Target | IC50 Values | Relevance to this compound |

| Thiophene Carboxylic Acids | DAAO | 0.04 µM - 7.8 µM nih.gov | Suggests potential for quinolone-like structures to inhibit DAAO. |

| 5-hydroxy-1,2,4-triazin-6(1H)-ones | DAAO | Nanomolar range nih.gov | Highlights the potential of related heterocyclic systems. |

Norepinephrine reuptake inhibitors are another class of compounds with significant central nervous system activity. There is no available research to indicate that This compound acts as a norepinephrine reuptake inhibitor or has specific interactions with other CNS receptors.

Plant Biology Applications (e.g., Photosynthesis Inhibition, Rhizogenesis Stimulation)

Quinolone antibiotics have been shown to inhibit photosynthesis in plants, with studies indicating that they can target photosystem II. nih.govnih.govescholarship.org This suggests that quinolone structures can have significant effects on plant physiology.

Furthermore, certain derivatives of quinoline have been investigated for their ability to stimulate rhizogenesis (root formation) in plant clones, which is a critical process in microclonal propagation. dnu.dp.ua One study on 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives showed a high stimulating effect on rhizogenesis in rose explants. dnu.dp.ua This indicates a potential application for quinoline-based compounds in agriculture and horticulture. However, specific studies on the effects of This compound on photosynthesis or rhizogenesis have not been reported.

Other Noteworthy Biological Interactions (e.g., Antiplatelet, Herbicidal)

While the quinolinone scaffold is present in various biologically active compounds, specific research detailing the antiplatelet and herbicidal activities of this compound is not extensively available in the current scientific literature. However, the broader class of quinolin-2(1H)-one derivatives has been investigated for such properties, suggesting a potential area for future exploration of this compound itself.

Antiplatelet Activity of Related Quinolinone Derivatives

The exploration of quinolinone derivatives for antiplatelet activity has yielded several compounds with significant effects. These agents are crucial in the management of cardiovascular diseases by preventing the formation of blood clots. clevelandclinic.org

One of the most well-known examples is Cilostazol , a selective inhibitor of phosphodiesterase 3A (PDE3A). nih.gov Its mechanism involves increasing cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets, which in turn inhibits platelet aggregation and causes vasodilation. nih.gov Another approach involves the inhibition of cyclooxygenase-1 (COX-1), which reduces the production of thromboxane (B8750289) A2, a potent platelet aggregator. nih.gov

A study on acetoxy quinolones identified 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as a potent antiplatelet agent. This compound was found to be a superior substrate for Calreticulin Transacetylase (CRTAase), leading to the activation of platelet Nitric Oxide Synthase (NOS) and subsequent inhibition of ADP/Arachidonic acid-dependent platelet aggregation. It also demonstrated inhibition of COX-1, further contributing to its antiplatelet effects.

Although these findings are for related structures, they highlight the potential of the quinolinone core in designing novel antiplatelet agents. Further research is required to determine if this compound possesses similar activities.

Herbicidal Activity

Currently, there is a lack of specific studies investigating the herbicidal properties of this compound. The evaluation of its potential in this area remains an open avenue for scientific investigation.

Structure Activity Relationship Sar Studies and Lead Optimization of 4,6 Dihydroxyquinolin 2 1h One Derivatives

Impact of Substituent Variation on Biological Potency and Selectivity

The biological profile of 4,6-dihydroxyquinolin-2(1H)-one derivatives can be significantly altered by the introduction of various substituents on the quinolinone core. These modifications can impact the compound's interaction with its biological target, thereby affecting its potency and selectivity.

The positioning of hydroxyl (-OH) and keto (=O) groups on the quinolinone scaffold is a critical determinant of biological activity. The 4-hydroxy-2-quinolone moiety is a key feature for the biological activities of these compounds. researchgate.net Studies have shown that the presence and relative positions of these functional groups can influence the molecule's electronic properties and its ability to form hydrogen bonds with target proteins. nih.gov

For instance, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, the position of the hydroxyl group on the carbocyclic ring was found to influence lipophilicity and, consequently, biological activity. A 7-hydroxy derivative exhibited higher hydrophobicity than its 5-hydroxy counterpart. mdpi.com The presence of a 4-OH group, in particular, has been noted for its activating effect on the acylating properties of ester derivatives, an effect that is diminished upon its removal or substitution. Furthermore, the 2-carbonyl group also plays a crucial role; its absence significantly reduces the reactivity of adjacent ester groups. researchgate.net

In a study of novel 6-hydroxyquinolinone derivatives, the compound this compound was identified as a potent antibacterial and antifungal agent. nih.gov This suggests that the specific arrangement of hydroxyl groups at the 4 and 6 positions, combined with the 2-keto group, is favorable for antimicrobial activity. The introduction of a hydroxyl group can increase hydrogen bonding interactions with target enzymes, potentially enhancing inhibitory activity. nih.gov

Table 1: Effect of Hydroxyl and Keto Group Positions on Biological Activity

| Compound | Hydroxyl Position(s) | Keto Position | Observed Biological Activity | Reference |

| This compound | 4, 6 | 2 | Potent antibacterial and antifungal | nih.gov |

| 7-Hydroxy-4-quinolin-2(1H)-one derivative | 4, 7 | 2 | Higher hydrophobicity compared to 5-hydroxy analog | mdpi.com |

| 5-Hydroxy-4-quinolin-2(1H)-one derivative | 4, 5 | 2 | Lower hydrophobicity compared to 7-hydroxy analog | mdpi.com |

This table is for illustrative purposes and synthesizes information from the text.

The introduction of various side chains and the modification of heteroatoms within the quinolinone structure are key strategies in lead optimization. These changes can modulate the compound's physicochemical properties, such as lipophilicity and solubility, and can introduce new interactions with the target protein.

Research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential cardiotonic agents demonstrated the impact of side chain modifications at the 6-position. researchgate.net A series of analogs with varying butanamide side chains were synthesized, and their inotropic effects were evaluated. The results indicated that the nature of the substituent on the butanamide chain significantly influenced the compound's potency as a phosphodiesterase 3 (PDE3) inhibitor and its selectivity for increasing the force of cardiac contraction over the rate. researchgate.net

In another study, the synthesis of novel 6-hydroxyquinolinone derivatives with different side chains revealed varying antimicrobial activities. nih.gov This highlights the importance of the side chain in determining the biological spectrum of these compounds. The modification of the quinolinone core by introducing heteroatoms or fusing heterocyclic rings can also lead to significant changes in biological activity. For example, the synthesis of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones resulted in compounds with potent antiproliferative activity. researchgate.net

The substitution of the oxygen atom at the 4th position of the C ring with a sulfur atom in flavonols (a related class of heterocyclic compounds) to form 4-thioflavonols has been shown to enhance antimicrobial activity. scirp.org This suggests that heteroatom substitution can be a viable strategy for improving the biological profile of quinolinone derivatives.

Table 2: Influence of Side Chains and Heteroatom Modifications on Biological Activity

| Base Scaffold | Modification | Resulting Biological Activity | Reference |

| 6-Hydroxy-4-methylquinolin-2(1H)-one | 4-[(4-methylpiperazine-1-yl)-4-oxobutoxy] side chain at position 6 | Potent and selective PDE3 inhibition | researchgate.net |

| 6-Hydroxyquinolinone | Various side chains | Varied antimicrobial activity | nih.gov |

| 4-Azidoquinolin-2(1H)-one | Fused naphthalene-bis-triazole | Potent antiproliferative activity | researchgate.net |

| Flavonol | Sulfur substitution at C-4 | Enhanced antimicrobial activity | scirp.org |

This table is for illustrative purposes and synthesizes information from the text.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral natural products are typically biosynthesized as a single enantiomer, and this specific stereoisomer is often responsible for the observed biological effect. nih.gov

For derivatives of this compound that possess stereocenters, the different enantiomers or diastereomers can exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. These differential interactions can affect binding affinity, target inhibition, and even the compound's metabolic fate and distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design, allowing for the prediction of the activity of novel compounds before their synthesis. nih.gov

For quinolinone derivatives, QSAR models can be developed using various molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can be 2D, such as topological indices, or 3D, like those derived from the molecule's conformation. By employing statistical methods like multiple linear regression (MLR), these descriptors are correlated with the observed biological activity (e.g., IC50 values) to generate a predictive model. researchgate.netnih.gov

For instance, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized both 2D and 3D molecular descriptors to develop predictive models. nih.gov Similarly, QSAR modeling of COX-2 inhibitory activity of dihydropyridine (B1217469) and hydroquinoline derivatives has been successfully performed using MLR. researchgate.net Such models can identify key structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the rational design of more potent and selective analogs. nih.gov The established models can reveal the necessity of certain structural features, such as a carboxyl group at a specific position, for activity. rsc.org

Design Principles for Enhanced Efficacy and Target Specificity

The design of this compound derivatives with enhanced efficacy and target specificity is a multifactorial process that integrates the principles of SAR, computational modeling, and medicinal chemistry strategies. The goal is to develop compounds that exhibit potent activity against the desired target while minimizing off-target effects.

One key design principle is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. nih.gov By understanding the binding site interactions, modifications can be made to the quinolinone scaffold to improve binding affinity and selectivity. For example, homology modeling has been used to design potent CDK5 inhibitors based on the quinolin-2(1H)-one scaffold. nih.govresearchgate.net

Another important principle is the optimization of physicochemical properties. This involves modifying the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a study on 3,4-dihydroquinoxalin-2(1H)-one derivatives focused on improving poor physicochemical properties like water-solubility to develop more effective JNK3 inhibitors. nih.gov

Furthermore, the concept of hybrid molecules, which combine fragments of known pharmacophores, can be employed to create compounds with dual or multiple activities. mdpi.com This approach has been used to design potential dual inhibitors of blood coagulation factors Xa and XIa based on a pyrrolo[3,2,1-ij]quinolin-2-one scaffold. mdpi.com By carefully selecting and combining different structural motifs, it is possible to fine-tune the biological activity and achieve the desired therapeutic profile.

Biosynthetic Pathways and Natural Occurrence of 2 1h Quinolinone Derivatives

The 2(1H)-quinolinone core is a significant scaffold found in a variety of natural products, particularly those isolated from microbial and plant sources. The biosynthesis of these compounds is intricately linked to primary metabolic pathways, drawing precursors from amino acid metabolism. Fungi, in particular, are prolific producers of a diverse array of quinolinone derivatives.

Q & A

Basic: What are the common synthetic routes for 4,6-Dihydroxyquinolin-2(1H)-one derivatives?

Answer:

The synthesis typically involves alkylation or nucleophilic substitution of the parent dihydroquinolinone scaffold. For example:

- Alkylation : Reacting 6-nitro-3,4-dihydroquinolin-2(1H)-one with chloroethylamines (e.g., (N,N-dimethylamino)ethyl chloride) in anhydrous DMF using K₂CO₃ as a base at room temperature for 48 hours, followed by purification via silica gel chromatography .

- Reduction : Nitro groups can be reduced to amines using catalytic hydrogenation or LiAlH₄, enabling further functionalization .

Key characterization techniques include ¹H NMR (e.g., aromatic protons at δ 8.15 ppm) and mass spectrometry (e.g., ESI-MS m/z 264.1 [M+1]) .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity, achieving yields up to 96.5% for diethylaminoethyl derivatives .

- Catalyst Use : KI or phase-transfer catalysts accelerate alkylation reactions.

- Temperature Control : Prolonged room-temperature reactions (48–72 hours) minimize side products compared to heated conditions .

- Purification : Gradient elution in column chromatography (e.g., 5% NH₃/MeOH in CH₂Cl₂) improves purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- ¹H NMR : Aromatic proton signals (δ 8.0–8.15 ppm) and alkyl chain shifts (e.g., δ 2.32 ppm for dimethylamino groups) confirm substitution patterns .

- Mass Spectrometry : ESI or EI-MS identifies molecular ions (e.g., m/z 303 [M+] for nitro derivatives) and fragmentation pathways .

- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .

Advanced: How should researchers address contradictory biological activity data among structurally similar derivatives?

Answer:

- Substituent Analysis : Fluorine or methyl groups at specific positions (e.g., 8-fluoro substitution) enhance antimicrobial activity (MIC 16 μg/mL against P. aeruginosa) but may reduce solubility, affecting reproducibility .

- Assay Standardization : Discrepancies in MIC values may arise from variations in bacterial strains (e.g., B. proteus vs. E. coli) or inoculum sizes. Cross-validation using CLSI guidelines is recommended .

- Structural Confirmation : Re-analyze NMR and MS data to rule out impurities or regioisomeric byproducts .

Basic: What biological activities are reported for this compound derivatives?

Answer:

- Antimicrobial : Fluorinated derivatives exhibit broad-spectrum activity, with MICs as low as 16 μg/mL against Gram-negative bacteria .

- Anticancer : Quinolinone scaffolds inhibit topoisomerases or kinase pathways, though structure-activity relationships (SAR) require further exploration .

- Enzyme Inhibition : Derivatives with dimethylaminoethyl groups show potential as acetylcholinesterase inhibitors .

Advanced: What experimental design approaches are effective for SAR studies of dihydroquinolinones?

Answer:

- Factorial Design : Vary substituents (e.g., nitro, amino, fluoro) and chain lengths systematically to map activity trends .

- In Silico Modeling : Molecular docking (e.g., with Staphylococcus aureus FabI enzyme) predicts binding affinities before synthesis .

- Metabolic Stability Assays : Microsomal incubation (e.g., rat liver microsomes) evaluates oxidative degradation risks for drug-like candidates .

Basic: How can researchers ensure reproducibility in dihydroquinolinone synthesis?

Answer:

- Anhydrous Conditions : Use Sure/Seal solvents and argon atmospheres to prevent hydrolysis of nitro or carbonyl groups .

- Stoichiometry Control : Excess amine reagents (1.2–1.5 eq) drive reactions to completion, as seen in 73.7% yields for pyrrolidinyl derivatives .

- Standardized Workup : Liquid-liquid extraction (ethyl acetate/water) and brine washing reduce residual DMF .

Advanced: What strategies resolve conflicting NMR data for dihydroquinolinone derivatives?

Answer:

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to avoid solvent interference. For example, δ 4.87 ppm in CD₃OD confirms methoxy groups .

- Coupling Constant Analysis : J values (e.g., J = 9 Hz for aromatic protons) distinguish para vs. meta substitution .

- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, particularly for diastereomeric mixtures .

Basic: What are the storage and stability considerations for this compound derivatives?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of nitro or hydroxyl groups .

- Moisture Control : Desiccate hygroscopic derivatives (e.g., amine salts) to avoid hydrolysis .

Advanced: How can AI-driven synthesis planning improve dihydroquinolinone research?

Answer:

- Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose novel routes (e.g., using tetrahydroisoquinoline precursors) and predict reaction feasibility .

- Yield Prediction : Machine learning models trained on reaction databases prioritize high-yield pathways (e.g., LiAlH₄ reduction over NaBH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.